molecular formula C28H37N3O3S2 B2708123 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476320-50-0

4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2708123
CAS No.: 476320-50-0
M. Wt: 527.74
InChI Key: FOQJNLZTQYFLAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound featuring a benzamide core linked to a 4-(4-tert-butylphenyl)thiazole moiety and a bis(2-methylpropyl)sulfamoyl group. This structure classifies it within the family of N-(thiazol-2-yl)benzamide analogs, which have emerged as a significant class of bioactive molecules in pharmacological research . Compounds within this structural class have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research into closely related analogs, such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), suggests that these molecules act as state-dependent inhibitors, exerting their effect by targeting the transmembrane and/or intracellular domains of the receptor rather than the orthosteric agonist site . This mechanism makes them valuable pharmacological tools for probing the physiological functions and signaling properties of ZAC, a receptor whose in vivo roles are still being elucidated . Beyond ion channel modulation, the thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, making them intermediates in the development of various therapeutic agents . This compound is supplied for research use only and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the scientific literature for the latest findings on N-(thiazol-2-yl)benzamide analogs.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N3O3S2/c1-19(2)16-31(17-20(3)4)36(33,34)24-14-10-22(11-15-24)26(32)30-27-29-25(18-35-27)21-8-12-23(13-9-21)28(5,6)7/h8-15,18-20H,16-17H2,1-7H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQJNLZTQYFLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound with potential therapeutic applications. Its molecular formula is C28H37N3O3S2, and it has garnered attention in the field of medicinal chemistry due to its unique structure and biological properties.

  • Molecular Weight : 527.74 g/mol
  • Purity : Typically around 95%
  • IUPAC Name : this compound

The compound's biological activity primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes related to cancer progression, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, an IC50 value was observed in the low micromolar range against HepG2 liver cancer cells, indicating potent antiproliferative effects.

In Vivo Studies

In vivo experiments utilizing xenograft models have shown that the compound can significantly reduce tumor growth. A study reported a tumor growth inhibition (TGI) of approximately 48% when administered at optimal doses, suggesting its efficacy in a therapeutic context.

Data Table: Biological Activity Overview

Activity Cell Line IC50 (μM) TGI (%)
AntiproliferativeHepG21.3048.89
Inhibition of HDACVarious95.48-

Case Studies

  • Study on HDAC Inhibition : A related compound demonstrated significant selectivity for HDAC3, with implications for cancer therapy. The study found that modifications to the benzamide structure could enhance selectivity and potency against specific HDAC isoforms, which may be relevant for understanding the activity of our compound in similar contexts .
  • Combination Therapy Potential : Research has indicated that combining this compound with standard chemotherapeutics like taxol could enhance overall anticancer efficacy. This synergy suggests a promising avenue for combination therapies in clinical settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Variations

The compound belongs to a broader class of sulfamoyl benzamides with heterocyclic substituents. Below is a comparative analysis with structurally similar derivatives:

Compound Name Sulfamoyl Substituent Thiazole/Heterocycle Substituent Molecular Weight (g/mol) Reported Activity/Properties References
Target Compound: 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methylpropyl) 4-(4-tert-butylphenyl)-1,3-thiazole ~550.53 (analog-based estimate) N/A (structural analog data inferred)
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide (BB13740) Bis(2-methylpropyl) 4-(4-bromophenyl)-1,3-thiazole 550.53 Commercial availability; no explicit bioactivity reported
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(4-methylphenyl)sulfamoyl]benzamide 4-Methylphenyl 4-tert-butyl-1,3-thiazole 429.55 N/A (structural analog)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methoxyethyl) 4-(4-nitrophenyl)-1,3-thiazole ~523.57 Plant growth modulation (119.09% activity, p<0.05)
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzyl(methyl) 1,3,4-oxadiazole with 4-methoxyphenyl N/A Antifungal activity against C. albicans (thioredoxin reductase inhibition)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Cyclohexyl(ethyl) 1,3,4-oxadiazole with furan N/A Antifungal activity against C. albicans

Key Findings from Analog Studies

Substituent Effects on Bioactivity: Sulfamoyl Group: Lipophilic substituents (e.g., bis(2-methylpropyl)) enhance membrane permeability but may reduce solubility. Polar groups like bis(2-methoxyethyl) improve aqueous solubility but may limit cellular uptake . Electron-withdrawing groups (e.g., 4-nitrophenyl in ) correlate with plant growth modulation .

Antifungal Activity :

  • Oxadiazole analogs LMM5 and LMM11 exhibit antifungal activity via thioredoxin reductase inhibition, suggesting sulfamoyl benzamides with heterocyclic cores may target redox enzymes .

Physicochemical Properties :

  • Molecular weights of analogs range from ~429 to ~550 g/mol. Higher molecular weights (>500 g/mol) may limit oral bioavailability per Lipinski’s rule of five .

Synthetic Pathways :

  • Sulfamoyl benzamides are typically synthesized via nucleophilic substitution of sulfonyl chlorides with amines, followed by coupling to heterocyclic amines. Thiazole derivatives often involve Hantzsch thiazole synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with thiazole ring formation followed by sulfamoyl and benzamide coupling. Key steps include:

  • Thiazole Synthesis : Reacting 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine with a benzoyl chloride derivative under reflux in ethanol or dimethylformamide (DMF) .
  • Sulfamoylation : Introducing the bis(2-methylpropyl)sulfamoyl group via sulfonyl chloride intermediates in inert atmospheres (e.g., nitrogen) at controlled temperatures (60–80°C) to minimize side reactions .
  • Solvent Optimization : Ethanol enhances solubility during condensation, while DMF improves coupling efficiency .
  • Yield Monitoring : Use thin-layer chromatography (TLC) to track intermediates and adjust reaction times (typically 4–12 hours) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., tert-butyl protons at ~1.3 ppm, thiazole ring protons at 7.5–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for biological assays) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at ~550–600 Da) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. anticancer) be resolved for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., MCF-7 for cancer, Staphylococcus aureus for antimicrobial activity) to establish specificity .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., modifying the tert-butyl group or sulfamoyl substituents) to isolate contributing moieties .
  • Target Validation : Use molecular docking to predict binding to enzymes like COX-2 or bacterial dihydrofolate reductase, followed by enzymatic inhibition assays .

Q. What experimental design strategies are recommended for assessing this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • In Vitro ADME :
  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • In Vivo Studies : Administer orally/intravenously in rodent models, collect plasma at timed intervals, and quantify using validated LC-MS methods .

Q. How can researchers address low yields during the final coupling step of the synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test coupling agents like HATU or EDC/HOBt to improve benzamide bond formation .
  • Temperature Optimization : Conduct reactions at 0–5°C to reduce racemization or side-product formation .
  • Byproduct Analysis : Use GC-MS to identify impurities (e.g., unreacted sulfonyl chloride) and adjust stoichiometry .

Data Analysis and Mechanistic Questions

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/LC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test) to identify significant differences in viability or enzyme inhibition .

Q. How can computational modeling elucidate this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with EGFR or DNA gyrase) using AMBER or GROMACS to predict binding stability .
  • QSAR Modeling : Train models on analog datasets to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.